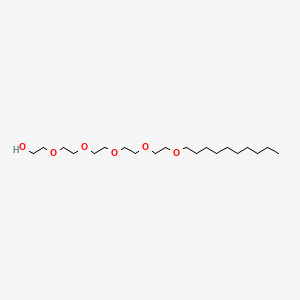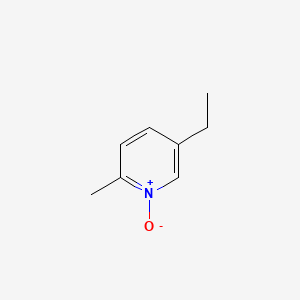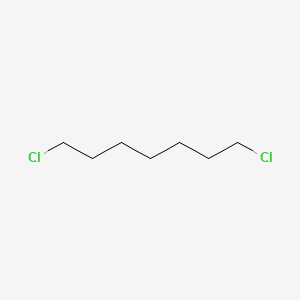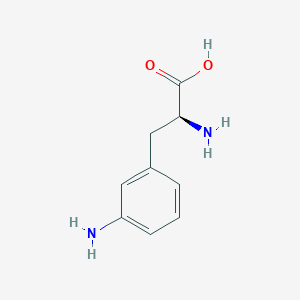
(S)-2-Amino-3-(3-aminophenyl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(3-aminophenyl)propanoic acid” is a chemical compound with the linear formula C9H11NO2 . It is also known as “3-(3-Aminophenyl)propanoic acid” and has an IUPAC name of "3-(3-aminophenyl)propanoic acid" .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group . The Boc-protected compound, “(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid”, has a linear formula of C14H20N2O4 . It is synthesized from β-(2-,3-,4-aminophenyl)propenoic acid using the phosphorylation method .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-(3-aminophenyl)propanoic acid” can be represented by the linear formula C9H11NO2 . For the Boc-protected compound, the linear formula is C14H20N2O4 . The structure of the compound contains a benzene ring conjugated to a propanoic acid .Physical And Chemical Properties Analysis
“(S)-2-Amino-3-(3-aminophenyl)propanoic acid” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Safety And Hazards
Future Directions
The future directions for the use of “(S)-2-Amino-3-(3-aminophenyl)propanoic acid” and its derivatives are promising. For instance, amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety have shown structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . This suggests potential applications in the development of new antimicrobial agents.
properties
IUPAC Name |
(2S)-2-amino-3-(3-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYNVBJVVOUGB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3-aminophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





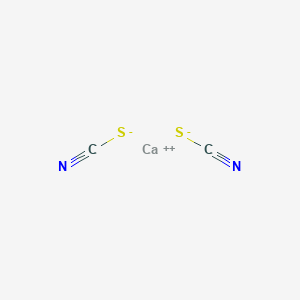
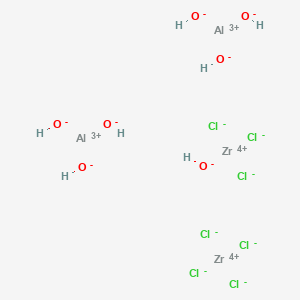

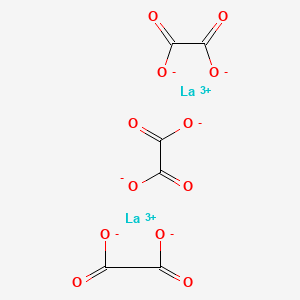

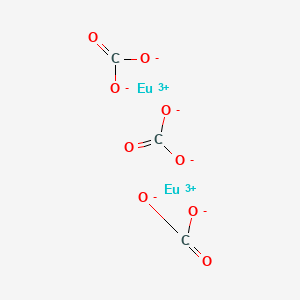
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
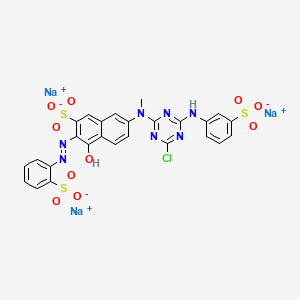
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)
